WRN inhibitor 4
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Overview
Description
WRN inhibitor 4 is a compound designed to inhibit the Werner (WRN) helicase, an enzyme crucial for maintaining genome stability. WRN helicase is involved in DNA repair processes, and its inhibition has shown potential in targeting cancers with microsatellite instability (MSI), which are often resistant to conventional therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
WRN inhibitor 4 is synthesized through a series of chemical reactions involving N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. The synthetic route typically involves the condensation of an arylamine with a trifluoromethyl-quinazoline precursor under specific reaction conditions . The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
WRN inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are crucial in the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride dihydrate is often used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine, which are further processed to yield this compound .
Scientific Research Applications
WRN inhibitor 4 has several scientific research applications:
Mechanism of Action
WRN inhibitor 4 exerts its effects by binding to the WRN helicase, inhibiting its helicase and exonuclease activities. This inhibition leads to the accumulation of DNA damage in MSI-high cancer cells, ultimately causing cell death . The compound targets specific molecular pathways involved in DNA repair, making it a promising candidate for synthetic lethal strategies in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
VVD-133214: A covalent inhibitor that targets the pre-DNA-bound state of WRN.
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: A series of compounds with similar structures and mechanisms of action.
Uniqueness
WRN inhibitor 4 is unique due to its specific binding affinity and selectivity for WRN helicase. Its ability to induce DNA damage selectively in MSI-high cancer cells sets it apart from other inhibitors . Additionally, its synthetic route and reaction conditions have been optimized for higher yield and purity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C16H14N2O5S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h1-8,11,19H,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |
InChI Key |
HFIIQCVNTGZNPC-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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